molecular formula C12H14N2O3 B1609843 7-Methoxy-D-tryptophan CAS No. 808145-87-1

7-Methoxy-D-tryptophan

Cat. No.: B1609843
CAS No.: 808145-87-1
M. Wt: 234.25 g/mol
InChI Key: MUZROTSTMQSBFK-SECBINFHSA-N
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Description

7-Methoxy-D-tryptophan is a derivative of the amino acid tryptophan, characterized by the presence of a methoxy group at the 7th position of the indole ring

Mechanism of Action

Target of Action

7-Methoxy-D-tryptophan is a derivative of the essential amino acid tryptophan . Tryptophan and its derivatives are known to interact with multiple receptors, making them versatile in their biological activities . The primary targets of this compound are likely to be similar to those of tryptophan and its other derivatives, which include various enzymes and receptors involved in the kynurenine and serotonin pathways .

Mode of Action

It is known that tryptamines, a class of compounds that includes tryptophan and its derivatives, act primarily as agonists of the 5-ht2a receptor . This interaction can lead to profound changes in sensory perception, mood, and thought . It is plausible that this compound may have similar interactions with its targets, leading to changes in cellular function and signaling.

Biochemical Pathways

Tryptophan and its derivatives are involved in several biochemical pathways. These include the kynurenine pathway, the serotonin pathway, and direct transformation by gut microbiota . The kynurenine and serotonin pathways are particularly important as they lead to the production of several bioactive molecules that significantly affect mammalian physiology . As a derivative of tryptophan, this compound may influence these pathways, potentially affecting their downstream effects.

Pharmacokinetics

1-methyltryptophan, a similar tryptophan derivative, is known for its good intestinal absorption, low clearance, and low binding to plasmatic proteins . These properties suggest a high bioavailability, which could also be true for this compound.

Result of Action

These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules or ions in the environment. Moreover, the gut microbiota may also play a role in modulating the action of this compound, as it does with other tryptophan derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-D-tryptophan typically involves the modification of tryptophan through various chemical reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The methoxy group can then be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-D-tryptophan can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the indole ring can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various indoline derivatives .

Scientific Research Applications

7-Methoxy-D-tryptophan has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.

    Biology: Studied for its role in metabolic pathways and its potential as a precursor for neurotransmitters.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the production of specialty chemicals and as a research tool in drug discovery

Comparison with Similar Compounds

    Tryptophan: The parent compound, essential for protein synthesis and a precursor to serotonin.

    5-Methoxytryptophan: Another methoxy-substituted tryptophan derivative with distinct biological activities.

    Indole-3-acetic acid: A plant hormone derived from tryptophan, involved in growth and development.

Uniqueness: 7-Methoxy-D-tryptophan is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 7th position of the indole ring differentiates it from other tryptophan derivatives and contributes to its specific interactions with molecular targets .

Properties

IUPAC Name

(2R)-2-amino-3-(7-methoxy-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-17-10-4-2-3-8-7(6-14-11(8)10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZROTSTMQSBFK-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1NC=C2C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457291
Record name 7-METHOXY-D-TRYPTOPHAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808145-87-1
Record name 7-METHOXY-D-TRYPTOPHAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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